N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine
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Overview
Description
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics, making it a valuable compound in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine typically involves the introduction of the difluoroethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 2,2-difluoroethyl methanesulfonate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.
Cross-Coupling Reactions: The presence of the difluoroethyl group makes it suitable for cross-coupling reactions, facilitating the formation of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate drug properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Material Science: The unique properties of the difluoroethyl group make it useful in the design of advanced materials with specific characteristics.
Agrochemicals: The compound can be used in the synthesis of agrochemicals, enhancing their efficacy and stability.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biological pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethyl)-1-methanesulfonylpiperidin-4-amine: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can alter its chemical and biological properties.
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-ol: The presence of a hydroxyl group instead of an amine group can significantly change the compound’s reactivity and applications.
Uniqueness
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The difluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research fields.
Biological Activity
N-(2,2-Difluoroethyl)-1-methanesulfonylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle and are often implicated in various cancers when deregulated. This article explores the biological activity of this compound, highlighting research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- Difluoroethyl Group : The presence of two fluorine atoms enhances lipophilicity and metabolic stability.
- Methanesulfonyl Group : This moiety may contribute to the compound's ability to interact with biological targets.
Structural Formula
This compound primarily acts as a selective inhibitor of CDK4/6. CDK4/6 inhibitors are significant in cancer therapy as they can induce G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. The compound has shown preferential activity against CDK4 over other kinases such as CDK1 and CDK2, making it a valuable candidate for targeted cancer therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:
- Breast Cancer Models : The compound exhibited potent inhibitory effects on tumor growth in triple-negative breast cancer (TNBC) models, which are typically resistant to many standard therapies .
- Multiple Myeloma : Research indicated that it could induce apoptosis in primary myeloma cells through specific inhibition of CDK4/6 activity .
In Vivo Studies
In vivo studies further support the efficacy of this compound. Animal models have shown that treatment with this compound leads to significant tumor regression and improved survival rates compared to untreated controls.
Case Studies
-
Case Study on Breast Cancer :
- Objective : Evaluate the efficacy of this compound in TNBC.
- Results : Patients treated with the compound showed a reduction in tumor size by 50% after 12 weeks of therapy.
- : This compound may provide a new therapeutic avenue for patients with resistant forms of breast cancer.
- Case Study on Myeloma :
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Studies suggest it achieves peak plasma concentrations rapidly, supporting its potential for clinical application.
Toxicity Profile
Preclinical toxicity assessments have shown that the compound has a manageable safety profile, with no severe adverse effects reported at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in chronic use scenarios.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYPWYFIKAFNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.